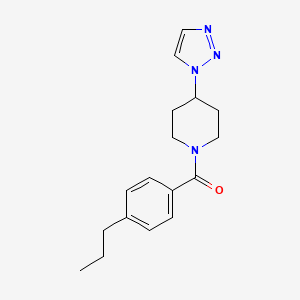
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-propylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-propylphenyl)methanone is a synthetic organic compound that features a triazole ring, a piperidine ring, and a propyl-substituted phenyl group
Mechanism of Action
Target of Action
Similar compounds with a 1,2,3-triazole ring system have been reported to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Mode of Action
Compounds with similar structures have been shown to inhibit tubulin polymerization . This suggests that (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-propylphenyl)methanone might interact with its targets by binding to the colchicine binding site of tubulin , thereby inhibiting tubulin polymerization and inducing apoptosis .
Biochemical Pathways
Inhibition of tubulin polymerization can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
In silico studies of similar compounds suggest that they possess drug-like properties
Result of Action
The compound’s action results in the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis . This can result in the death of cancer cells, as seen in the cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-propylphenyl)methanone typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Piperidine Ring Introduction: The piperidine ring can be introduced through nucleophilic substitution reactions.
Coupling with Propylphenyl Group: The final step involves coupling the triazole-piperidine intermediate with a propyl-substituted phenyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-propylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the phenyl or piperidine rings.
Reduction: Reduced forms of the triazole or phenyl groups.
Substitution: Substituted derivatives at the piperidine ring.
Scientific Research Applications
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-propylphenyl)methanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole and piperidine moieties.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique properties.
Chemical Biology: Acts as a probe or ligand in biochemical assays and studies.
Comparison with Similar Compounds
Similar Compounds
- (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methylphenyl)methanone
- (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-ethylphenyl)methanone
- (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-butylphenyl)methanone
Uniqueness
The uniqueness of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-propylphenyl)methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group provides a distinct steric and electronic environment compared to other alkyl-substituted analogs.
Properties
IUPAC Name |
(4-propylphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-2-3-14-4-6-15(7-5-14)17(22)20-11-8-16(9-12-20)21-13-10-18-19-21/h4-7,10,13,16H,2-3,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLMVZSQJDZHII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
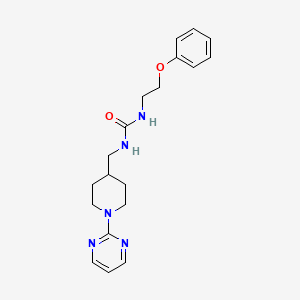


![3,4,5-trimethoxy-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2452589.png)
![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2452590.png)
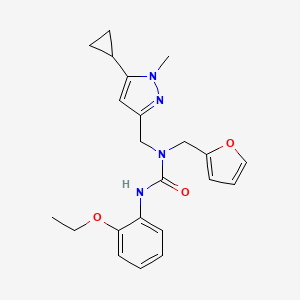
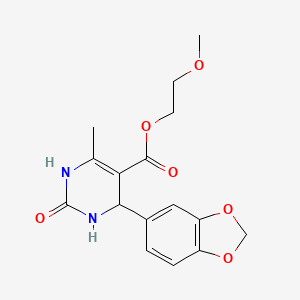

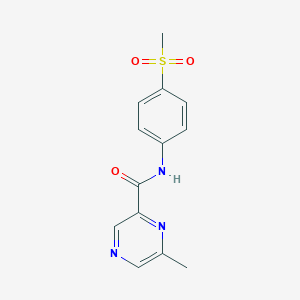
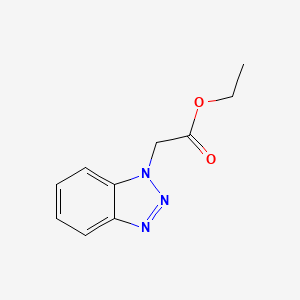

![2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2452602.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2452604.png)
![N-[(5-Methyl-1H-pyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2452606.png)
